molecular formula C6H8BrN3O B1444747 5-Bromo-3-methoxy-N-methylpyrazin-2-amine CAS No. 446286-73-3

5-Bromo-3-methoxy-N-methylpyrazin-2-amine

Cat. No. B1444747
M. Wt: 218.05 g/mol
InChI Key: WMUHXFDYJJVMNX-UHFFFAOYSA-N
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Description

5-Bromo-3-methoxy-N-methylpyrazin-2-amine (5-Br-MMP) is an organic compound that has been studied for its potential applications in scientific research. This compound is a member of the pyrazinamides family, which are nitrogen-containing organic compounds that are used in various pharmaceutical and industrial applications. 5-Br-MMP has been studied for its potential as a therapeutic agent, as well as for its use in laboratory experiments.

Scientific Research Applications

Synthesis and Chemical Reactions

Efficient Synthesis Techniques : The compound 5-Bromo-3-methoxy-N-methylpyrazin-2-amine is synthesized through various chemical routes. For instance, an efficient synthesis of a structurally similar compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, was developed as part of a dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist synthesis (Hirokawa, Horikawa, & Kato, 2000). Another study presented a facile and efficient synthesis method for 2-bromo-5-methyl pyrazine, which might share similarities with the target compound in terms of the synthesis process (Madhusudhan, Vysabhattar, Reddy, & Narayana, 2009).

Chemoselective Synthesis : A concise method to synthesize 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles from a reaction involving a compound similar to 5-Bromo-3-methoxy-N-methylpyrazin-2-amine demonstrates the compound's potential in chemoselective synthesis. This process touts benefits such as high yields, mild reaction conditions, and environmental friendliness (Aquino et al., 2015).

Medicinal Chemistry Applications

Photosensitizing Agent for Photodynamic Therapy : A derivative of 5-Bromo-3-methoxy-N-methylpyrazin-2-amine, specifically a benzenesulfonamide derivative substituted zinc(II) phthalocyanine, demonstrates significant potential in photodynamic therapy for cancer treatment due to its excellent fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Cross-Coupling Reactions

Suzuki Cross-Coupling Reactions : The compound is potentially useful in Suzuki cross-coupling reactions to produce various heteroaromatic compounds. This process does not require protection/deprotection steps and can efficiently yield amino-substituted arylpyridines, bipyridines, and pyrazinopyridines, highlighting the compound's versatility in creating complex molecular structures (Thompson et al., 2005).

properties

IUPAC Name

5-bromo-3-methoxy-N-methylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3O/c1-8-5-6(11-2)10-4(7)3-9-5/h3H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMUHXFDYJJVMNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(N=C1OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901271069
Record name 5-Bromo-3-methoxy-N-methyl-2-pyrazinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901271069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-methoxy-N-methylpyrazin-2-amine

CAS RN

446286-73-3
Record name 5-Bromo-3-methoxy-N-methyl-2-pyrazinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=446286-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-methoxy-N-methyl-2-pyrazinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901271069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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